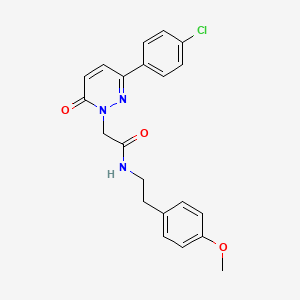

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a pyridazinone-derived acetamide compound featuring a 4-chlorophenyl substituent on the pyridazinone core and a 4-methoxyphenethyl group on the acetamide side chain. The pyridazinone scaffold is a six-membered heterocyclic ring containing two nitrogen atoms and one ketone oxygen, which is structurally analogous to purines and pyrimidines, making it a versatile pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-18-8-2-15(3-9-18)12-13-23-20(26)14-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLGVTNJFQCDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution or through the use of chlorinated precursors in the cyclization step.

Attachment of the Methoxyphenethyl Acetamide Moiety: This step involves the acylation of the pyridazinone core with 4-methoxyphenethylamine and acetic anhydride or acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is investigated for its potential as a pharmacologically active agent. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on its interaction with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenethyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it could inhibit enzymes involved in inflammatory processes or bind to microbial proteins, disrupting their function.

Comparison with Similar Compounds

Research Implications

The structural versatility of pyridazinone-acetamides allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles. The target compound’s balance of chlorophenyl and methoxyphenethyl groups positions it as a promising lead for CNS disorders, though further optimization (e.g., piperazine incorporation as in ) may enhance blood-brain barrier penetration. Comparative studies underscore the critical role of substituent selection in dictating solubility, stability, and target engagement.

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 354.8 g/mol. The structure includes a pyridazinone core substituted with a 4-chlorophenyl group and a methoxyphenethyl moiety, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN4O2 |

| Molecular Weight | 354.8 g/mol |

| CAS Number | 1219583-84-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core : This is achieved by cyclizing hydrazine derivatives with diketones.

- Substitution Reactions : Electrophilic aromatic substitution introduces the 4-chlorophenyl group.

- Alkylation : The methoxyphenethyl moiety is attached through alkylation reactions under basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a related pyridazinone demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Anticancer Potential

In vitro studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that This compound could be beneficial in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazinone derivatives against Escherichia coli. The results indicated that modifications in the substituent groups significantly enhanced antimicrobial activity, suggesting potential for development into therapeutic agents .

- Case Study on Anticancer Activity : Another study focused on the effect of this compound on HepG2 cells, demonstrating a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of pyridazine derivatives with substituted acetamide precursors. For example, similar compounds (e.g., AZD8931) were synthesized in 11 steps with yields of 2–5% using intermediates like 4,5-dimethoxy-2-nitrobenzoate and chloroacetamide derivatives . Optimization may involve adjusting catalysts (e.g., Pd-mediated coupling), solvent systems (e.g., DMF for polar intermediates), and temperature control to minimize side reactions. Monitoring via TLC or HPLC is critical for intermediate purity.

- Key Techniques : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) should validate intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl and methoxyphenethyl groups) .

- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for pyridazin-3-amine derivatives .

- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups .

- Reference : PubChem data (e.g., InChIKey, SMILES) provides computational validation .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). To address this:

Standardize Assays : Use validated cell models (e.g., HEK293 for receptor binding) and control for metabolite interference.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Case Study : Similar compounds showed divergent activities due to solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental designs are suitable for assessing environmental fate and degradation pathways?

- Methodological Answer :

- Environmental Compartments : Study hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and biodegradation (microbial consortia) .

- Analytical Tools : LC-MS/MS to detect degradation products; QSAR models predict ecotoxicity .

- Framework : Follow Project INCHEMBIOL’s approach for abiotic/biotic transformation studies .

Q. How can structure-activity relationships (SARs) be analyzed when structural analogs show divergent pharmacological profiles?

- Methodological Answer :

- Molecular Docking : Map binding interactions (e.g., with kinase targets) using software like AutoDock Vina.

- Pharmacophore Modeling : Identify critical substituents (e.g., 4-chlorophenyl for hydrophobic interactions).

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .

- Example : Fluorophenyl groups in analogs enhance metabolic stability but reduce solubility .

Q. What strategies ensure compound stability during long-term storage and experimental use?

- Methodological Answer :

- Storage : -20°C under argon to prevent oxidation; lyophilization for aqueous-sensitive compounds .

- Stability Assays : Accelerated aging studies (40°C/75% RH) with HPLC monitoring for degradation peaks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Reproducibility : Measure logP via shake-flask method (octanol/water) and compare with computational tools (e.g., ChemAxon).

- Solubility : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions .

- Case Study : Discrepancies in pyridazine derivative solubility were traced to polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.